molecular formula C17H16N2O4S B2590157 (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1797698-58-8

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2590157
CAS No.: 1797698-58-8
M. Wt: 344.39
InChI Key: PAEJASIALZYRRP-UHFFFAOYSA-N
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Description

“(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone” is a chemical compound with the molecular formula C17H16N2O4S . It has a molecular weight of 344.4 g/mol . The compound is characterized by a furan-2-ylmethylsulfonyl group attached to an azetidin-1-yl group, which is further attached to a 1H-indol-5-yl group . The compound is used in scientific research and has potential applications in drug discovery, organic synthesis, and biochemical studies.


Molecular Structure Analysis

The molecular structure of the compound can be represented by the canonical SMILES string: C1C (CN1C (=O)C2=CC3=CC=CC=C3N2)S (=O) (=O)CC4=CC=CO4 . This representation includes the connectivity of atoms in the molecule but does not include information about the three-dimensional arrangement of atoms. For a detailed 3D structure, it is recommended to refer to a molecular modeling software or database .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 344.08307817 g/mol . The topological polar surface area of the compound is 91.8 Ų . The compound has a complexity of 582 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

  • The synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol via aza-Piancatelli rearrangement shows the utility of furan derivatives in creating complex organic molecules with potential pharmaceutical relevance (Reddy et al., 2012).

Pharmaceutical Research and Drug Development

  • The development of monobactam analogues from cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyehtyl)-2-azetidinone, showcasing the relevance of azetidinone derivatives in antibiotic research, with some compounds showing strong activity against gram-negative bacteria (Haruo et al., 1988).

Chemical Properties and Reactions

  • Investigation of a novel organic compound's inhibition efficiency on mild steel corrosion in an acidic medium suggests applications in materials science and corrosion prevention research, demonstrating the diverse utility of furan derivatives (Singaravelu & Bhadusha, 2022).

Enzyme Inhibitory and Biological Activities

  • Synthesis of furan-2-yl(phenyl)methanone derivatives and their in vitro protein tyrosine kinase inhibitory activity, with some derivatives exhibiting promising activity, indicating potential applications in cancer research or drug development (Zheng et al., 2011).

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(13-3-4-16-12(8-13)5-6-18-16)19-9-15(10-19)24(21,22)11-14-2-1-7-23-14/h1-8,15,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEJASIALZYRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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